molecular formula C13H17ClO2S B2777800 (4-Cyclohexylphenyl)methanesulfonyl chloride CAS No. 1516192-86-1

(4-Cyclohexylphenyl)methanesulfonyl chloride

Cat. No.: B2777800
CAS No.: 1516192-86-1
M. Wt: 272.79
InChI Key: IIJMBTBTBIIKRG-UHFFFAOYSA-N
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Description

Historical Development of Arylmethanesulfonyl Chlorides

The development of arylmethanesulfonyl chlorides traces back to early investigations into sulfonylating agents. Methanesulfonyl chloride, first synthesized in the mid-20th century via radical reactions between methane and sulfuryl chloride, laid the foundation for derivative synthesis. By the 1990s, advances in continuous production methods, such as the simultaneous hydrolysis and chlorination of methyl mercaptan in saturated hydrochloric acid, improved yields and purity.

The introduction of aryl groups into methanesulfonyl chloride frameworks emerged as chemists sought to modulate reactivity and solubility. For example, (4-methoxyphenyl)methanesulfonyl chloride (CAS 110661-59-1) demonstrated enhanced stability in polar aprotic solvents compared to its aliphatic counterparts. The cyclohexylphenyl variant represents a further evolution, where the cyclohexyl group introduces conformational rigidity and lipophilicity, broadening applications in hydrophobic reaction environments.

Table 1: Comparative Properties of Selected Arylmethanesulfonyl Chlorides

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Feature
Methanesulfonyl chloride CH₃SO₂Cl 114.56 Simple aliphatic sulfonyl group
(4-Methoxyphenyl)methanesulfonyl chloride C₈H₉ClO₃S 220.67 Para-methoxy aromatic ring
(4-Cyclohexylphenyl)methanesulfonyl chloride C₁₃H₁₇ClO₂S 272.79 Cyclohexyl-substituted aryl group

Position of this compound in Sulfonyl Chloride Research

Within the sulfonyl chloride research landscape, this compound occupies a niche as a sterically hindered electrophile. Its cyclohexyl group imposes torsional strain, reducing unwanted side reactions in nucleophilic substitutions—a limitation observed in simpler analogs like methanesulfonyl chloride, which can undergo hydrolysis or elimination under basic conditions.

This compound’s design addresses challenges in regioselective sulfonylation. For instance, in the synthesis of quaternary ammonium salt derivatives of quinoline, bulkier sulfonyl chlorides improve selectivity for tertiary amine sites over primary alcohols. The cyclohexylphenyl variant’s hydrophobic character also enhances compatibility with nonpolar solvents, enabling reactions in biphasic systems that minimize decomposition.

Current Research Significance and Applications

Recent studies underscore the compound’s role in pharmaceutical intermediate synthesis. In anticancer agent development, derivatives of this compound have shown promise due to their ability to form stable sulfonamide bonds with biomolecular targets. For example, quinoline-based quaternary ammonium salts synthesized using structurally related sulfonyl chlorides exhibit cytotoxicity against HCT-116 and A549 cancer cell lines.

In materials science, the compound serves as a crosslinking agent in polymer networks. Its arylcyclohexyl group enhances thermal stability in polyimide resins, with applications in high-performance adhesives and coatings. Additionally, the sulfonyl chloride moiety facilitates post-polymerization modifications, enabling precise control over material properties.

Table 2: Synthetic Applications of this compound

Application Field Reaction Type Key Advantage
Pharmaceutical Synthesis Nucleophilic substitution Enhanced selectivity in sulfonamide formation
Polymer Chemistry Polycondensation Improved thermal stability of products
Catalysis Lewis acid-mediated coupling Tolerance to steric hindrance in substrates

Properties

IUPAC Name

(4-cyclohexylphenyl)methanesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClO2S/c14-17(15,16)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h6-9,12H,1-5,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIJMBTBTBIIKRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)CS(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (4-Cyclohexylphenyl)methanesulfonyl chloride typically involves the reaction of (4-Cyclohexylphenyl)methanol with thionyl chloride (SOCl₂) under anhydrous conditions . The reaction is carried out in an inert atmosphere, usually nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is heated to reflux, and the progress of the reaction is monitored by thin-layer chromatography (TLC). Once the reaction is complete, the product is purified by distillation or recrystallization .

Mechanism of Action

The mechanism of action of (4-Cyclohexylphenyl)methanesulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives, depending on the nucleophile involved. The molecular targets and pathways involved in these reactions are determined by the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent(s) Key Properties
Methanesulfonyl Chloride CH₃ClO₂S 114.55 -CH₃ (methyl) Density: 1.48 g/mL (25°C); BP: 60°C (21 mmHg); Water-insoluble
(4-Fluorophenyl)methanesulfonyl Chloride C₇H₆ClFO₂S 208.63 -C₆H₄F (4-fluorophenyl) CAS: 103360-04-9; Lipophilic due to fluorine substituent
(4-Chlorophenyl)methanesulfonyl Chloride C₇H₆Cl₂O₂S 225.13 -C₆H₄Cl (4-chlorophenyl) Corrosive; acute toxicity (oral, dermal, inhalation)
(4-Chloro-2-fluorophenyl)methanesulfonyl Chloride C₇H₅Cl₂FO₂S 242.09 -C₆H₃ClF (4-Cl, 2-F) Used in research applications; high purity available
[4-Cyclohexylphenyl]methanesulfonyl Chloride C₁₃H₁₇ClO₂S 280.84 -C₆H₄-C₆H₁₁ (cyclohexyl) Predicted : Low water solubility; high thermal stability due to bulky group

Notes:

  • Substituent Effects :
    • Electron-Withdrawing Groups (e.g., -F, -Cl) : Increase electrophilicity of the sulfonyl chloride, enhancing reactivity in nucleophilic substitution reactions .
    • Bulky Groups (e.g., cyclohexyl) : Steric hindrance may reduce reaction rates but improve lipophilicity, making the compound suitable for drug design targeting lipid-rich environments.
  • Physicochemical Trends :
    • Halogenated derivatives (e.g., 4-F, 4-Cl) have higher molecular weights and melting/boiling points compared to aliphatic variants like methanesulfonyl chloride.
    • Cyclohexyl-substituted analogs are predicted to exhibit lower solubility in polar solvents but enhanced stability under thermal stress .

Key Observations :

  • Hydrophobic Derivatives : The cyclohexyl group may improve membrane permeability in drug candidates, similar to trends observed in halogenated analogs used in CNS-targeting pharmaceuticals .
  • Safety Considerations : All sulfonyl chlorides are corrosive and require stringent handling (e.g., PPE, ventilation) .

Decomposition Products :

  • All sulfonyl chlorides release SOₓ , HCl , and CO/CO₂ upon thermal decomposition, necessitating firefighting measures with CO₂ or dry chemical agents .

Biological Activity

(4-Cyclohexylphenyl)methanesulfonyl chloride is a sulfonyl chloride compound that has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and potential applications based on available research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₁₉ClO₂S
  • Molecular Weight : 270.81 g/mol
  • Functional Groups : Sulfonyl chloride, aromatic ring, cyclohexyl substituent

The presence of the sulfonyl chloride group makes this compound reactive, allowing it to participate in various chemical reactions, including nucleophilic substitutions.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophiles, such as amino acids in proteins. This interaction can lead to the inhibition of enzymes and modulation of receptor activities. The sulfonamide group can engage in hydrogen bonding with active site residues, which is crucial for its biological effects.

Antimicrobial Properties

Research indicates that (4-Cyclohexylphenyl)methanesulfonamide, a derivative formed from this compound, exhibits antimicrobial activity. It has shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor. Its mechanism involves binding to the active sites of enzymes, thereby preventing substrate access and inhibiting enzymatic reactions. This property is particularly valuable in drug development for conditions that involve enzyme dysregulation.

Case Studies and Research Findings

  • Antimicrobial Activity Assessment :
    • A study evaluated the antimicrobial efficacy of (4-Cyclohexylphenyl)methanesulfonamide against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition zones, indicating its potential as an antimicrobial agent.
  • Enzyme Inhibition Studies :
    • Research focused on the inhibition of carbonic anhydrase by (4-Cyclohexylphenyl)methanesulfonamide revealed IC50 values that suggest strong inhibitory effects. This finding supports its use in therapeutic contexts where carbonic anhydrase plays a critical role.

Comparative Analysis with Related Compounds

CompoundAntimicrobial ActivityEnzyme InhibitionUnique Features
(4-Cyclohexylphenyl)methanesulfonamideYesYesContains both cyclohexyl and phenyl groups
MethanesulfonamideModerateLimitedSimpler structure without cyclohexyl group
BenzenesulfonamideYesModerateLacks cyclohexyl substituent

Q & A

Q. What are the optimal conditions for synthesizing (4-Cyclohexylphenyl)methanesulfonyl chloride?

The synthesis involves reacting (4-Cyclohexylphenyl)methanol with thionyl chloride (SOCl₂) under anhydrous conditions. Key steps include:

  • Solvent : Dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) to maintain anhydrous conditions .
  • Temperature : Reaction initiation at 0°C to control exothermicity, followed by gradual warming to room temperature .
  • Purification : Neutralization with NaHCO₃, extraction, drying (MgSO₄), and solvent evaporation under reduced pressure .
  • Yield optimization : Excess SOCl₂ (1.2–1.5 eq.) and inert atmosphere (N₂/Ar) to prevent hydrolysis .

Q. What safety precautions are essential when handling this compound?

Due to its acute toxicity (H301, H311, H330) and corrosivity (H314):

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for ventilation .
  • Emergency protocols : For skin contact, rinse immediately with water; for inhalation, move to fresh air and seek medical help .
  • Storage : Keep in airtight, corrosion-resistant containers (glass) away from moisture and light .

Q. How does the cyclohexyl group influence reactivity compared to simpler sulfonyl chlorides?

The cyclohexyl group introduces steric hindrance, reducing reaction rates in nucleophilic substitutions (e.g., with amines or alcohols). This selectivity is advantageous in multi-step syntheses where controlled functionalization is required. Comparative studies show a 30–40% slower reaction rate versus unsubstituted analogs .

Advanced Research Questions

Q. What analytical techniques are recommended for characterizing this compound and its byproducts?

  • Structural confirmation : ¹H/¹³C NMR (e.g., cyclohexyl protons at δ 1.2–2.1 ppm), IR (S=O stretch at ~1350–1150 cm⁻¹) .
  • Purity assessment : HPLC with UV detection (λ = 254 nm) or GC-MS to detect residual solvents/thionyl chloride .
  • Byproduct identification : High-resolution mass spectrometry (HRMS) for sulfonic acid derivatives formed via hydrolysis .

Q. How can researchers resolve contradictions in reported reaction yields for sulfonamide formation?

Yield discrepancies often arise from:

  • Solvent polarity : Polar aprotic solvents (DMF) improve amine solubility but may promote hydrolysis. Non-polar solvents (CH₂Cl₂) favor nucleophilic substitution .
  • Amine nucleophilicity : Primary amines (e.g., NH₃) react faster than bulky secondary amines. Pre-activation with bases (Et₃N) enhances reactivity .
  • Temperature control : Lower temperatures (0–5°C) minimize side reactions. Kinetic studies using in-situ FTIR or NMR can optimize conditions .

Q. What computational methods predict interactions between this compound and biological targets?

  • Molecular docking : Tools like AutoDock Vina model binding to enzymes (e.g., proteases) by simulating sulfonyl group interactions with catalytic residues .
  • QSAR modeling : Correlates electronic parameters (Hammett σ) of the cyclohexylphenyl group with inhibitory activity against bacterial targets .
  • MD simulations : Assess stability of sulfonamide-enzyme complexes over nanosecond timescales .

Q. How can decomposition during long-term storage be mitigated?

  • Storage conditions : Airtight containers under inert gas (Ar), desiccated (silica gel), and shielded from UV light .
  • Stability monitoring : Periodic ¹H NMR to detect hydrolysis (appearance of sulfonic acid peaks at δ 10–12 ppm) .
  • Additives : Stabilizers like hindered amines (e.g., BHT) at 0.1–1% w/w reduce oxidative degradation .

Q. What are the environmental impacts of lab-scale use, and how can they be minimized?

  • Aquatic toxicity : Classified as H412 (chronic toxicity to aquatic life). Neutralize waste with 10% NaOH before disposal .
  • Waste management : Use approved incineration facilities for halogenated organics. Avoid aqueous discharge without pretreatment .
  • Green alternatives : Explore enzymatic sulfonation or recyclable catalysts to reduce SOCl₂ dependency .

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